molecular formula C12H18N2S B3987248 1-(2,4-Dimethylphenyl)-3-propylthiourea CAS No. 62616-62-0

1-(2,4-Dimethylphenyl)-3-propylthiourea

Cat. No.: B3987248
CAS No.: 62616-62-0
M. Wt: 222.35 g/mol
InChI Key: AFOQGRQJWGQCMC-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-propylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a thiourea group attached to a 2,4-dimethylphenyl ring and a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-3-propylthiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-3-propylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-propylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-propylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors and modulate signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)-3-methylthiourea
  • 1-(2,4-Dimethylphenyl)-3-ethylthiourea
  • 1-(2,4-Dimethylphenyl)-3-butylthiourea

Uniqueness

1-(2,4-Dimethylphenyl)-3-propylthiourea is unique due to its specific substitution pattern on the aromatic ring and the length of the propyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-4-7-13-12(15)14-11-6-5-9(2)8-10(11)3/h5-6,8H,4,7H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOQGRQJWGQCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366806
Record name 1-(2,4-dimethylphenyl)-3-propylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62616-62-0
Record name 1-(2,4-dimethylphenyl)-3-propylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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